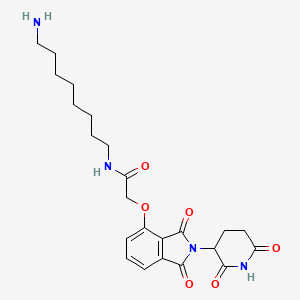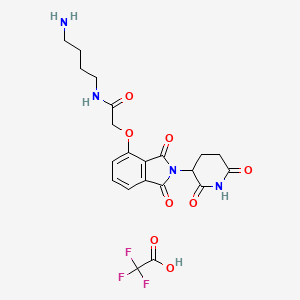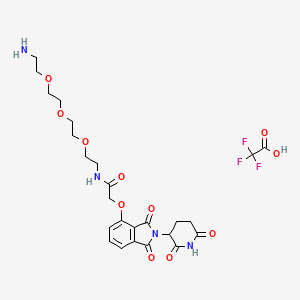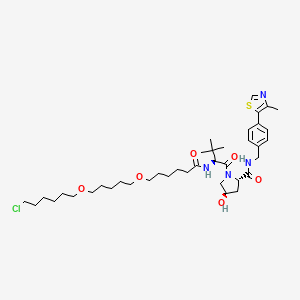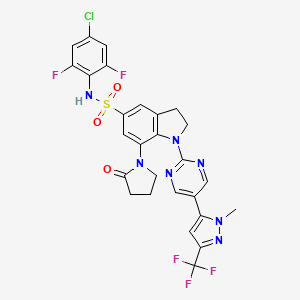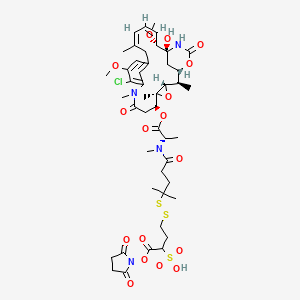
Valnemulin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de valnémuline est un dérivé semi-synthétique de la pléuromutiline, un antibiotique diterpénique. Il est principalement utilisé en médecine vétérinaire pour traiter les infections bactériennes chez les animaux, en particulier les porcs. Le chlorhydrate de valnémuline est connu pour son efficacité contre les espèces de mycoplasmes et de brachyspires, ce qui en fait un outil précieux pour la gestion de maladies telles que la dysenterie porcine et la pneumonie enzootique .
Mécanisme D'action
Target of Action
Valnemulin hydrochloride primarily targets bacteria of the Mycoplasma genus . These bacteria are often responsible for respiratory diseases in pigs . This compound also shows high activity against spirochaetes such as Brachyspira hyodysenteriae and Brachyspira pilosicoli .
Mode of Action
This compound inhibits bacterial protein synthesis by binding to the peptidyl transferase component of the 50S subunit of ribosomes . This interaction disrupts the normal function of the ribosome, preventing the bacteria from producing essential proteins and thus inhibiting their growth .
Biochemical Pathways
The main metabolic pathways of this compound involve hydroxylation in the mutilin part (the ring system) and the side chain, oxidization on the sulfur of the side chain to form S-oxides, hydrolysis of the amido bond, and acetylization in the amido of the side chain . Hydroxylation in the mutilin part is proposed to be the primary metabolic route .
Pharmacokinetics
This compound exhibits a complex pharmacokinetic profile. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability
Result of Action
The action of this compound results in the inhibition of bacterial growth, particularly in the Mycoplasma genus and certain spirochaetes . This leads to a reduction in the symptoms of diseases caused by these bacteria, such as respiratory and enteric diseases in pigs .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of water plays a key role in the formation of the crystalline state of this compound . The compound exhibits better stability in its dihydrate form
Analyse Biochimique
Biochemical Properties
Valnemulin hydrochloride inhibits protein synthesis by binding to domain V of 23S RNA . It also exhibits anti-inflammatory activities . In cell line RAW264.7, valnemulin inhibited nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha .
Cellular Effects
This compound has been found to decrease tissue injury and inflammation in a mouse model of lung injury . It also shows an effect in reducing diarrhea due to ileitis and the prevalence of Lawsonia intracellularis in faecal samples at the end of the growing period .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting bacterial protein synthesis by binding to domain V of 23S RNA . This binding interaction disrupts the normal function of the bacteria, leading to its death .
Temporal Effects in Laboratory Settings
A crystalline dihydrate form of this compound (VHW) was discovered and characterized, which exhibits better stability compared to the two this compound solvates reported previously .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, after oral administration at a dose of 10 mg/kg in pigs, Form I had similar pharmaceutical kinetic behavior but a slightly higher area under the concentration–time curve from time zero to the last measurable concentration compared to this compound .
Metabolic Pathways
The main metabolic pathways of this compound were found to be hydroxylation in the mutilin part (the ring system) and the side chain, oxidization on the sulfur of the side chain to form S-oxides, hydrolysis of the amido bond, and acetylization in the amido of the side chain .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le chlorhydrate de valnémuline est synthétisé par une série de réactions chimiques à partir de la pléuromutilineUne méthode courante consiste à dissoudre la valnémuline amorphe dans un mélange d'éthanol et d'eau, puis à refroidir et à cristalliser pour obtenir le produit souhaité .
Méthodes de production industrielle
En milieu industriel, la production de chlorhydrate de valnémuline implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement des étapes telles que la dissolution, la cristallisation, la filtration et le séchage sous des températures et des pressions contrôlées .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de valnémuline subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'atome de soufre dans la chaîne latérale peut être oxydé pour former des S-oxydes.
Hydroxylation : L'hydroxylation se produit dans la partie mutiline et la chaîne latérale.
Hydrolyse : La liaison amido dans la chaîne latérale peut être hydrolysée.
Acétylation : L'acétylation se produit dans le groupe amido de la chaîne latérale.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants pour l'oxydation, les agents hydroxylants pour l'hydroxylation et les acides ou les bases pour l'hydrolyse et l'acétylation. Les réactions sont généralement réalisées à des températures et des valeurs de pH contrôlées pour garantir la spécificité et le rendement .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et oxydés de la valnémuline, tels que la 2β-hydroxyvalnémuline et la 8α-hydroxyvalnémuline .
Applications de la recherche scientifique
Le chlorhydrate de valnémuline a un large éventail d'applications de recherche scientifique, notamment :
Biologie : Étudié pour ses propriétés antibactériennes et ses mécanismes d'action contre diverses espèces bactériennes.
Mécanisme d'action
Le chlorhydrate de valnémuline exerce ses effets antibactériens en inhibant la synthèse des protéines dans les bactéries. Il se lie à l'enzyme peptidyl transférase dans la sous-unité ribosomique 50S, empêchant la formation de liaisons peptidiques pendant la traduction. Cette action arrête efficacement la croissance et la réplication bactériennes . Les cibles moléculaires primaires sont l'ARN ribosomique et les protéines associées impliquées dans le processus de traduction .
Applications De Recherche Scientifique
Valnemulin hydrochloride has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
Le chlorhydrate de valnémuline fait partie de la classe des antibiotiques de la pléuromutiline, qui comprend également la tiamuline et la rétapamuline. Comparé à ces composés, le chlorhydrate de valnémuline a un spectre d'activité plus large et une puissance plus élevée contre certaines espèces bactériennes . Sa structure chimique unique, en particulier les modifications dans la chaîne latérale, contribue à ses propriétés antibactériennes améliorées .
Composés similaires
Tiamuline : Un autre antibiotique de la pléuromutiline utilisé en médecine vétérinaire.
Rétapamuline : Un antibiotique de la pléuromutiline utilisé par voie topique en médecine humaine pour les infections cutanées.
Propriétés
Numéro CAS |
133868-46-9 |
|---|---|
Formule moléculaire |
C31H53ClN2O5S |
Poids moléculaire |
601.3 g/mol |
Nom IUPAC |
[(1S,4S,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate;hydrochloride |
InChI |
InChI=1S/C31H52N2O5S.ClH/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31;/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37);1H/t19?,20?,22?,24?,25?,26?,29-,30+,31+;/m1./s1 |
Clé InChI |
MFBPRQKHDIVLOJ-JQLVLNEVSA-N |
SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl |
SMILES isomérique |
CC1CC[C@@]23CCC(=O)C2[C@@]1(C(C[C@@](C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl |
SMILES canonique |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



